molecular formula C17H21NO4 B3001392 (2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid CAS No. 937599-37-6

(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B3001392
CAS RN: 937599-37-6
M. Wt: 303.358
InChI Key: IEUGRVUMJDJYAI-ZHACJKMWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexylcarbamoyl group, the attachment of this group to the methoxyphenyl group, and the attachment of the resulting product to the prop-2-enoic acid group. The exact methods and reagents used would depend on the specific conditions and requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoic acid group could potentially have significant effects on the compound’s structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the double bond in the prop-2-enoic acid group and the cyclohexylcarbamoyl group could potentially make this compound reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose significant safety hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has promising properties as a drug, future research could focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

(E)-3-[2-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(18-14-7-2-1-3-8-14)12-22-15-9-5-4-6-13(15)10-11-17(20)21/h4-6,9-11,14H,1-3,7-8,12H2,(H,18,19)(H,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUGRVUMJDJYAI-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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